2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
Description
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is a heterocyclic compound derived from the quinoline scaffold. Its structure features:
- Chlorine at position 2 (electron-withdrawing substituent).
- Methylsulfanyl (SCH₃) at position 7 (electron-donating via inductive effects, sulfur enhances lipophilicity).
- Aldehyde at position 3 (reactive site for nucleophilic additions or condensations).
The compound is synthesized via methods analogous to related quinoline-3-carbaldehydes, such as Vilsmeier-Haack formylation or cyclization of substituted anilines . Its planar quinoline core is slightly distorted at the formyl group, as observed in crystallographic studies of analogs .
Properties
IUPAC Name |
2-chloro-7-methylsulfanylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPVKLQVQZMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methylsulfanyl Acetanilide Precursor
The Vilsmeier-Haack reaction is a cornerstone for constructing the quinoline scaffold. To target position 7 for methylsulfanyl substitution, the starting acetanilide must bear a methylsulfanyl group at the meta position relative to the acetyl moiety.
Procedure :
-
3-Nitroacetanilide Preparation :
Acetanilide is nitrated using nitric acid in sulfuric acid, yielding 3-nitroacetanilide. -
Reduction to 3-Aminoacetanilide :
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine. -
Diazotization and Thiolation :
The amine is diazotized with NaNO₂/HCl at 0–5°C, followed by treatment with sodium hydrosulfide (NaSH) to introduce a thiol group. -
Methylation :
Reaction with methyl iodide (CH₃I) in alkaline conditions converts the thiol to methylsulfanyl.
Key Data :
Vilsmeier-Haack Reaction
The substituted acetanilide undergoes cyclization and formylation under Vilsmeier-Haack conditions.
Procedure :
-
Reagent Preparation :
Phosphoryl chloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0–5°C to generate the Vilsmeier reagent. -
Cyclization :
3-Methylsulfanyl acetanilide is added, and the mixture is heated at 75–80°C for 8–10 hours. -
Workup :
The reaction is quenched with ice-water, and the product is filtered and recrystallized from ethyl acetate.
Reaction Mechanism :
-
POCl₃ activates DMF to form an electrophilic iminium intermediate.
-
Cyclization occurs via electrophilic attack at the meta position of the acetanilide, followed by dehydration to form the quinoline ring.
Optimization Notes :
-
Electron-donating groups (e.g., methylsulfanyl) accelerate cyclization but may require extended heating (up to 10 hours).
Post-Functionalization of Pre-Formed Quinoline Derivatives
Nucleophilic Substitution at Position 7
This method involves introducing methylsulfanyl into a pre-formed 7-haloquinoline scaffold.
Procedure :
-
Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde :
Prepared via Vilsmeier-Haack reaction using 3-bromoacetanilide. -
Methylthiolation :
Treatment with sodium thiomethoxide (NaSMe) in DMF at 80°C for 4–6 hours.
Key Data :
Comparative Analysis of Methods
| Method | Starting Material | Reagents | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Vilsmeier-Haack | 3-Methylsulfanyl acetanilide | POCl₃, DMF | 60–80% | One-pot synthesis; fewer steps | Requires custom acetanilide synthesis |
| Post-Functionalization | 7-Bromoquinoline derivative | NaSMe, DMF | ~65% | Flexibility in substitution | Risk of over-substitution or hydrolysis |
Structural Characterization and Stability
Spectral Data
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
-
Substitution: : The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted quinoline derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 2-Chloro-7-methylsulfanyl-quinoline-3-carboxylic acid
Reduction: 2-Chloro-7-methylsulfanyl-quinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Quinoline derivatives, including 2-chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, have been extensively studied for their antimicrobial activities. Research indicates that compounds with the quinoline structure exhibit significant antibacterial and antifungal properties. For instance, studies have shown that modifications to the quinoline core can enhance efficacy against various pathogens, including resistant strains of bacteria.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | High |
Anticancer Activity
The anticancer potential of quinoline derivatives has been highlighted in several studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives have shown activity against various cancer cell lines, including breast and lung cancer.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest |
Building Block for Heterocycles
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various reactions such as nucleophilic substitutions and condensation reactions, facilitating the formation of new compounds with enhanced biological activities.
Synthetic Pathways:
- Nucleophilic Substitution: Reaction with amines to form substituted quinolines.
- Condensation Reactions: Formation of imines or enamines with aldehydes or ketones.
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have introduced microwave-assisted techniques that enhance reaction rates and yields when using this compound as a starting material. This approach has been shown to significantly reduce reaction times while maintaining high selectivity.
Case Study: Antimicrobial Activity Evaluation
A study conducted on the antimicrobial efficacy of various quinoline derivatives included this compound as a key compound. The research demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
Case Study: Anticancer Research
Another significant study focused on the anticancer properties of this compound revealed promising results in inhibiting tumor growth in vitro and in vivo models. The compound was tested against multiple cancer types, showcasing its broad-spectrum activity and potential for therapeutic development.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloro and methylsulfanyl groups enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural and Electronic Features
Key analogs and their substituent effects are summarized below:
Physical Properties
- Solubility : Methylsulfanyl and methoxy derivatives exhibit higher solubility in organic solvents (e.g., DCM, THF) than methyl analogs due to increased polarity and lipophilicity .
- Melting Points: Limited data are available, but bulkier substituents (e.g., SCH₃) generally lower melting points compared to smaller groups (e.g., CH₃) due to reduced crystal packing efficiency.
Research Findings and Data
Biological Activity
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinoline derivative has been investigated for its potential applications in treating various diseases, particularly due to its antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing promising results.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.98 μg/mL | |
| Escherichia coli | 3.90 μg/mL | |
| Candida albicans | 7.80 μg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents, especially against resistant strains like MRSA.
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity, particularly against Candida albicans. The results indicate moderate activity, which is critical given the rising incidence of fungal infections in immunocompromised patients.
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Results
The compound's mechanism of action appears to involve inducing apoptosis and disrupting cellular signaling pathways critical for cancer cell survival.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, making it a potential candidate for treating bacterial infections .
- Oxidative Stress Modulation : It influences oxidative stress pathways in cells, which is particularly relevant in cancer therapy where oxidative stress can induce apoptosis in cancer cells .
- Thiol Redox Pathway Interference : The compound affects the thiol redox balance within cells, which may enhance its efficacy against certain intracellular pathogens like Leishmania spp. .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antileishmanial Activity : A recent study evaluated the antileishmanial properties of quinoline derivatives, including this compound, demonstrating significant activity against Leishmania donovani with an IC50 value of approximately 0.17 µM .
- Combination Therapies : Research suggests that combining this compound with other agents may enhance its therapeutic effects while reducing toxicity, particularly in cancer treatment scenarios .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
